4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of piperidine with a sulfonyl chloride derivative, such as 4-methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride.
Coupling with Benzamide: The final step involves coupling the thiazole ring with the piperidinylsulfonyl group and benzamide under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The piperidinylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(piperidin-1-ylsulfonyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
4-methyl-3-(piperidin-1-ylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is unique due to its combination of a thiazole ring, piperidinylsulfonyl group, and benzamide core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C16H19N3O3S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-5-6-13(15(20)18-16-17-7-10-23-16)11-14(12)24(21,22)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20) |
InChI Key |
ZLNYEKDLVPWSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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